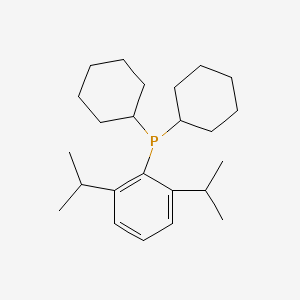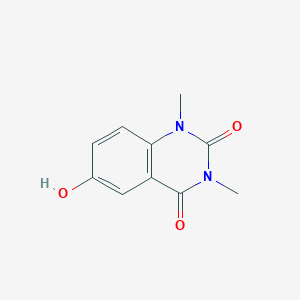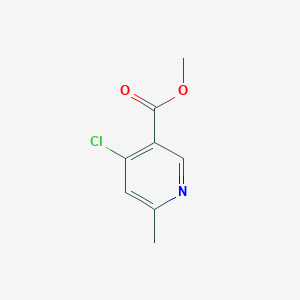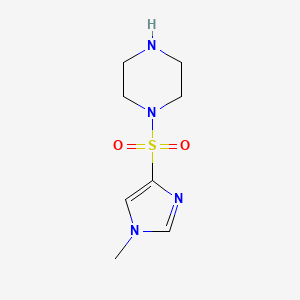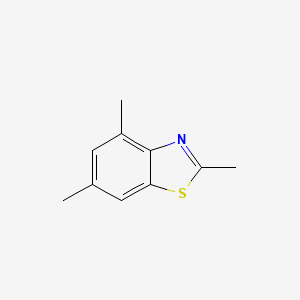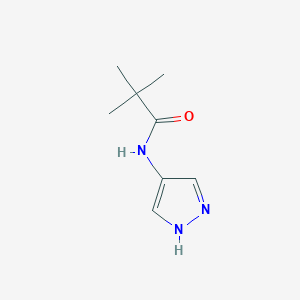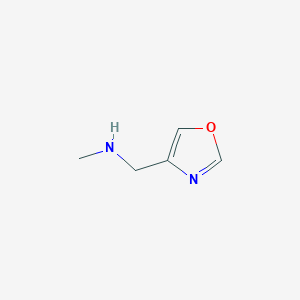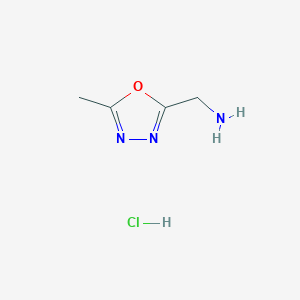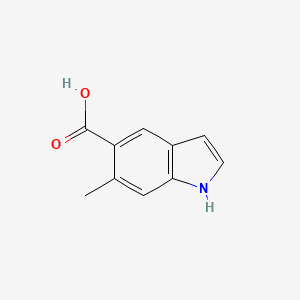
6-Methyl-1h-indole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Methyl-1h-indole-5-carboxylic acid” is a substituted 1H-indole . It can be prepared by the esterification of indole-5-carboxylic acid . It has been used as a substrate for indigoid generation .
Synthesis Analysis
The synthesis of “6-Methyl-1h-indole-5-carboxylic acid” can be achieved by the esterification of indole-5-carboxylic acid . It can also be prepared by using methanesulfonic acid (MsOH) under reflux in MeOH .Molecular Structure Analysis
The empirical formula of “6-Methyl-1h-indole-5-carboxylic acid” is C10H9NO2 . The molecular weight is 175.18 .Chemical Reactions Analysis
“6-Methyl-1h-indole-5-carboxylate” may be used as a reactant in various processes such as the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .Physical And Chemical Properties Analysis
The melting point of “6-Methyl-1h-indole-5-carboxylic acid” is 126-128 °C . The SMILES string is COC(=O)c1ccc2[nH]ccc2c1 .Applications De Recherche Scientifique
Tryptophan Dioxygenase Inhibitors
This compound is used in the synthesis of tryptophan dioxygenase inhibitors. These inhibitors are studied for their potential as anticancer immunomodulators due to their role in tryptophan metabolism, which is often altered in cancer cells .
Synthesis of Indirubin Derivatives
Indirubin derivatives, which have applications in the treatment of cancer, are synthesized using 6-Methyl-1h-indole-5-carboxylic acid. These derivatives are known to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation .
Hedgehog Pathway Inhibitors
The compound is a reactant in the preparation of amide conjugates with ketoprofen. These conjugates act as inhibitors of Gli1-mediated transcription in the Hedgehog signaling pathway, which is important for cell differentiation and proliferation .
Antimicrobial Agents
Indole derivatives, including 6-Methyl-1h-indole-5-carboxylic acid, are explored for their antimicrobial properties. They are used to develop new drugs that can combat microbial resistance .
Neuroprotective Agents
Due to the indole nucleus’s affinity for multiple receptors in the brain, derivatives of 6-Methyl-1h-indole-5-carboxylic acid are investigated for their neuroprotective effects, potentially aiding in the treatment of neurodegenerative disorders .
Optimization of Antifungal Metabolites
Advanced spectroscopic techniques have identified this compound as an antifungal metabolite. Studies focus on optimizing its production using response surface methodology to enhance its efficacy against fungal pathogens .
Mécanisme D'action
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules .
Safety and Hazards
Orientations Futures
Indoles, both natural and synthetic, show various biologically vital properties . They play a main role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . The investigation of novel methods of synthesis has attracted the attention of the chemical community . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .
Propriétés
IUPAC Name |
6-methyl-1H-indole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-9-7(2-3-11-9)5-8(6)10(12)13/h2-5,11H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBXAGNYZFUTPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1h-indole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


